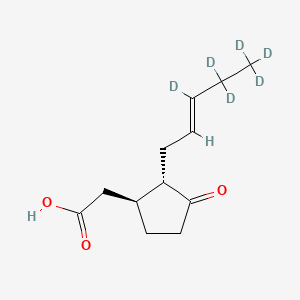

rac-Jasmonic Acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

216.31 g/mol |

IUPAC Name |

2-[(1S,2S)-2-[(E)-3,4,4,5,5,5-hexadeuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3+/t9-,10-/m0/s1/i1D3,2D2,3D |

InChI Key |

ZNJFBWYDHIGLCU-QBYNJMDXSA-N |

Isomeric SMILES |

[2H]/C(=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O)/C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Role of Jasmonic Acid in Plant Defense Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that are central regulators of plant defense responses against a wide array of biotic stressors, particularly herbivorous insects and necrotrophic pathogens.[1][2] This technical guide provides an in-depth examination of the JA signaling pathway, from biosynthesis and perception to downstream transcriptional regulation and crosstalk with other hormonal pathways. It details the molecular mechanisms that govern JA-mediated defense, presents quantitative data on JA accumulation, outlines key experimental protocols for studying the pathway, and provides visual diagrams of the core signaling cascades. Understanding this intricate signaling network is crucial for developing novel strategies in crop protection and for potential applications in drug development, leveraging plant-derived defense compounds.

Jasmonate Biosynthesis

The biosynthesis of jasmonic acid is a well-characterized pathway that initiates in the chloroplast and concludes in the peroxisome.[3] The process, often referred to as the octadecanoid pathway, begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes.[3]

-

Chloroplast Events : The enzyme 13-lipoxygenase (LOX) oxygenates α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[4] Subsequently, allene oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the conversion of 13-HPOT into the stereospecific intermediate, 12-oxo-phytodienoic acid (OPDA).[5]

-

Peroxisomal Events : OPDA is transported into the peroxisome where it is reduced by OPDA reductase 3 (OPR3).[5] The resulting compound undergoes three cycles of β-oxidation, catalyzed by enzymes such as acyl-CoA-oxidase (ACX) and l-3-ketoacyl-CoA-thiolase (KAT), to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid.[3] This form can then be epimerized to the more stable (-)-jasmonic acid.

For signaling activity, JA must be converted to its bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile), a reaction catalyzed by the JASMONATE RESISTANT 1 (JAR1) enzyme in the cytoplasm.[6]

The Core Jasmonate Signaling Pathway

The perception and transduction of the JA signal are mediated by a well-defined molecular module involving a receptor, repressor proteins, and transcription factors. This core mechanism is elegantly simple, relying on targeted protein degradation to switch from a repressed to an active state.

In the absence of a stimulus (low JA-Ile levels): JASMONATE-ZIM DOMAIN (JAZ) proteins act as transcriptional repressors.[7] They bind to and inhibit a variety of transcription factors, most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor that serves as a master regulator of JA responses.[7][8] JAZ proteins recruit the corepressor TOPLESS (TPL) via a Novel Interactor of JAZ (NINJA) adaptor protein, leading to histone deacetylation and transcriptional repression of JA-responsive genes.[9]

In the presence of a stimulus (high JA-Ile levels): Biotic stress, such as insect feeding or pathogen attack, triggers the synthesis of JA-Ile.[10] JA-Ile acts as a molecular glue, promoting the formation of a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a JAZ protein.[1] COI1 is a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[11] The formation of the COI1-JA-Ile-JAZ complex targets the JAZ protein for polyubiquitination and subsequent degradation by the 26S proteasome.[7] The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of hundreds of downstream defense-related genes.[5][8]

Role in Plant Defense

JA signaling orchestrates a multi-layered defense strategy against a broad spectrum of biotic threats.

Defense Against Herbivores

JA is a primary signal in defense against chewing insects.[2][12] Activation of the JA pathway leads to the synthesis and accumulation of a wide range of anti-herbivore compounds:

-

Proteinase Inhibitors (PIs): These proteins interfere with the digestive enzymes in the insect gut, reducing nutrient uptake and stunting growth.[1]

-

Secondary Metabolites: JA induces the production of toxic or repellent compounds like alkaloids, glucosinolates, and terpenoids.[12]

-

Volatile Organic Compounds (VOCs): Wounded plants release a blend of VOCs that can repel herbivores and, importantly, attract natural enemies of the attacking insects, such as parasitic wasps—a phenomenon known as indirect defense.[12]

Defense Against Pathogens

The role of JA in pathogen defense is nuanced and highly dependent on the pathogen's lifestyle.[13]

-

Necrotrophic Pathogens: JA signaling, often acting synergistically with the hormone ethylene (ET), is crucial for resistance against necrotrophic pathogens (which kill host tissue to obtain nutrients).[1][14] The JA/ET pathways co-regulate transcription factors like ORA59 and ERF1, which activate defense genes such as PLANT DEFENSIN 1.2 (PDF1.2).[15][16]

-

Biotrophic Pathogens: In contrast, the JA pathway is often antagonistic to the salicylic acid (SA) pathway, which is the primary defense line against biotrophic pathogens (which feed on living host tissue).[17] This antagonism allows the plant to fine-tune its defense response, prioritizing the most effective pathway for the specific threat encountered.

Crosstalk with Other Phytohormone Signaling Pathways

The JA signaling pathway does not operate in isolation. It is part of a complex regulatory network involving extensive crosstalk with other phytohormones to balance growth, development, and defense.[15][17]

-

Jasmonic Acid - Ethylene (ET): JA and ET often act synergistically to activate defense responses against necrotrophic pathogens and wounding.[18] Their signaling pathways converge on transcription factors like ERF1 and ORA59.[15]

-

Jasmonic Acid - Salicylic Acid (SA): This is a classic antagonistic interaction. High SA levels, typically induced by biotrophic pathogens, can suppress JA signaling, and vice versa.[17] This antagonism helps the plant allocate resources to the most appropriate defense strategy.

-

Jasmonic Acid - Gibberellic Acid (GA): JA and GA signaling pathways are mutually antagonistic, representing a key molecular nexus for the trade-off between plant growth and defense.[19] This antagonism is mediated by direct protein-protein interactions between the key repressors of each pathway: JAZ proteins (JA) and DELLA proteins (GA).[15] JAZ proteins can bind to and inhibit the downstream transcription factors of GA signaling (PIFs), while DELLA proteins can sequester JAZ-interacting transcription factors like MYC2.[19]

-

Jasmonic Acid - Auxin: The interplay between JA and auxin is complex, with both synergistic and antagonistic interactions depending on the developmental context. For instance, they coordinately regulate flower development but antagonize each other in root growth regulation.[18][20]

Quantitative Data on Jasmonate Levels

The concentration of JAs in plant tissues is tightly regulated, remaining low in unstimulated tissues and increasing rapidly upon stress. Quantification is typically performed using mass spectrometry-based methods.[21][22]

| Plant & Tissue | Condition | Jasmonic Acid (JA) Level | Methyl Jasmonate (MeJA) Level | Reference |

| Hybrid Poplar (Leaves) | Unstimulated | 2.6 µg/g fresh weight | 1.3 µg/g fresh weight | [21] |

| Rice (Seedling Leaves) | Wounded | Significant transient increase | Not specified | [22][23] |

| Arabidopsis thaliana | Drought Stress | Rapid and transient increase | Not specified | [9] |

| Tomato (Leaves) | Herbivore Attack | Sustained high levels | Not specified | [1] |

Experimental Protocols

Protocol: Quantification of Jasmonic Acid by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of JA from plant tissue, based on established methods.[21][24]

-

Sample Preparation:

-

Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen.

-

Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Add 1 mL of extraction solvent (e.g., methanol or methanol/ethyl acetate mixture) containing deuterated internal standards (e.g., d2-JA) to compensate for sample loss.[21]

-

Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., water or a low-percentage methanol solution) to remove impurities.

-

Elute the JAs with a higher-concentration organic solvent (e.g., 80% methanol or ethyl acetate).

-

Dry the eluate completely under a stream of nitrogen gas or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Inject the sample into a reverse-phase capillary liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[21]

-

Separate compounds using a C18 column with a gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Perform detection using electrospray ionization (ESI) in negative ion mode for JA.[21]

-

Quantify using the Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both endogenous JA and the deuterated internal standard.

-

Protocol: Yeast Two-Hybrid (Y2H) Assay for JAZ-MYC2 Interaction

This protocol outlines the steps to verify the protein-protein interaction between a JAZ protein and the transcription factor MYC2.

-

Cloning:

-

Clone the full-length coding sequence (CDS) of the JAZ protein into a Y2H "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-Binding Domain (BD).

-

Clone the full-length CDS of MYC2 into a Y2H "prey" vector (e.g., pGADT7), creating a fusion with the GAL4 Activation Domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the BD-JAZ "bait" plasmid and the AD-MYC2 "prey" plasmid using a standard lithium acetate method.

-

As controls, transform yeast with:

-

BD-JAZ + empty AD vector

-

Empty BD vector + AD-MYC2

-

Known interacting proteins (positive control)

-

Known non-interacting proteins (negative control)

-

-

-

Selection and Interaction Assay:

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells that have successfully taken up both plasmids.

-

After 3-4 days of growth, replica-plate the colonies onto a higher-stringency selective medium lacking Leucine, Tryptophan, Histidine, and Adenine (SD/-Leu/-Trp/-His/-Ade).

-

Growth on the high-stringency medium indicates a physical interaction between the bait (JAZ) and prey (MYC2) proteins, which reconstitutes a functional GAL4 transcription factor and activates the reporter genes (HIS3, ADE2).

-

-

Confirmation (Optional):

-

Perform a β-galactosidase filter lift assay. A blue color change in the presence of X-gal confirms the activation of the lacZ reporter gene, further validating the interaction.

-

Conclusion and Future Directions

The jasmonic acid signaling pathway is a cornerstone of plant immunity, enabling robust defense against a wide range of herbivores and necrotrophic pathogens. The core COI1-JAZ-MYC2 module provides a clear mechanism for rapidly switching from a repressed to an active defense state. However, the complexity arises from the vast network of downstream transcription factors and extensive crosstalk with other hormonal pathways, which collectively allow plants to mount a defense response that is precisely tailored to the specific environmental challenge while balancing the critical trade-off between growth and defense.

Future research will likely focus on elucidating the specificity of different JAZ proteins in repressing various transcription factors, mapping the complete JA-responsive gene regulatory network, and understanding the molecular basis of hormonal crosstalk in greater detail. For drug development professionals, the secondary metabolites produced via JA signaling represent a rich source of bioactive compounds with potential therapeutic applications. A deeper understanding of this pathway is paramount for both agricultural innovation and natural product discovery.

References

- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 10. plantarchives.org [plantarchives.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Defense Responses against Herbivores and Pathogens | Biology for Majors II [courses.lumenlearning.com]

- 13. The Role of the Jasmonate Response in Plant Susceptibility to Diverse Pathogens with a Range of Lifestyles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of Jasmonic and Salicylic Acids in Rice Seedling Leaves | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Unseen Workhorse: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This in-depth technical guide delves into the core function and critical importance of deuterated standards, the unseen workhorses that ensure data integrity and reliability. From fundamental principles to practical applications in drug development and clinical research, this guide provides a comprehensive overview for scientists seeking to leverage this powerful analytical tool.

The Core Principle: Mitigating Analytical Variability

At its heart, a deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their chemical and physical properties remain nearly identical. This near-identical behavior is the key to their function.

During sample preparation and analysis, numerous factors can introduce variability, leading to inaccurate quantification. These include:

-

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal.[1][2][3]

-

Sample Preparation Inconsistencies: Variations in extraction efficiency, sample loss during transfer steps, and inconsistencies in derivatization reactions can all lead to variable analyte concentrations in the final extract.

-

Instrumental Variability: Fluctuations in injection volume and detector response can introduce errors in measurement.

A deuterated internal standard, when added to the sample at a known concentration at the beginning of the workflow, experiences the same variations as the analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to a more accurate and precise quantification of the analyte.[4]

Quantitative Data Presentation: The Impact of Deuterated Standards

The use of deuterated internal standards significantly improves the performance of quantitative LC-MS/MS assays. The following tables summarize key performance metrics from validated methods, demonstrating the enhanced precision and accuracy achieved.

Table 1: Performance of a Multi-Analyte Immunosuppressant Assay with Deuterated Internal Standards

This table presents the validation data for an LC-MS/MS method for the simultaneous quantification of five immunosuppressive drugs in blood and plasma using their respective deuterated internal standards.[1][5]

| Analyte | Matrix | Linearity Range | Limit of Quantification (LOQ) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (Bias %) | Recovery (%) |

| Cyclosporine A | Whole Blood | 2 - 1250 ng/mL | 2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | 76.6 - 84% |

| Tacrolimus | Whole Blood | 0.5 - 42.2 ng/mL | 0.5 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | 76.6 - 84% |

| Sirolimus | Whole Blood | 0.6 - 49.2 ng/mL | 0.6 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | 76.6 - 84% |

| Everolimus | Whole Blood | 0.5 - 40.8 ng/mL | 0.5 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | 76.6 - 84% |

| Mycophenolic Acid | Plasma | 0.01 - 7.5 µg/mL | 0.01 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | 76.6 - 84% |

Data sourced from Buchwald et al., 2012.[1][5]

Table 2: Comparison of a Deuterated vs. a Non-Deuterated (Analogue) Internal Standard for Sirolimus Quantification

This table illustrates the improvement in inter-patient assay imprecision when using a deuterated internal standard (SIR-d3) compared to a structural analogue (desmethoxyrapamycin, DMR).

| Internal Standard Used | Inter-Patient Assay Imprecision (CV%) |

| Desmethoxyrapamycin (DMR) | 7.6% - 9.7% |

| Deuterium-labeled Sirolimus (SIR-d3) | 2.7% - 5.7% |

Data sourced from Taylor et al., 2000.[6] The use of the deuterated internal standard consistently resulted in lower coefficients of variation, indicating higher precision in the measurements across different patient samples.[6]

Table 3: MRM Transitions and Optimized Parameters for Steroid Panel Analysis

The following table provides the multiple reaction monitoring (MRM) transitions and compound-specific mass spectrometer parameters for the analysis of a panel of eight steroids and their corresponding deuterated internal standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |

| Corticosterone | 347.2 | 121.1 | 80 | 33 |

| Corticosterone-d8 | 355.2 | 124.1 | 80 | 33 |

| Cortisol | 363.2 | 121.1 | 100 | 35 |

| Cortisol-d4 | 367.2 | 124.1 | 100 | 35 |

| Cortisone | 361.2 | 163.1 | 80 | 29 |

| Cortisone-d7 | 368.2 | 168.1 | 80 | 29 |

| 11-Deoxycortisol | 347.2 | 97.1 | 80 | 33 |

| 11-Deoxycortisol-d5 | 352.3 | 97.1 | 80 | 33 |

| Progesterone | 315.2 | 97.1 | 100 | 31 |

| Progesterone-d9 | 324.3 | 102.1 | 100 | 31 |

| 17α-Hydroxyprogesterone | 331.2 | 97.1 | 100 | 33 |

| 17α-Hydroxyprogesterone-d8 | 339.3 | 100.1 | 100 | 33 |

| Androstenedione | 287.2 | 97.1 | 80 | 27 |

| Androstenedione-d7 | 294.2 | 100.1 | 80 | 27 |

| Testosterone | 289.2 | 97.1 | 100 | 29 |

| Testosterone-d3 | 292.2 | 100.1 | 100 | 29 |

Data adapted from a study on multiple steroid analysis in mammalian and avian circulation.[7]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable quantitative results. Below are examples of methodologies for different applications.

Therapeutic Drug Monitoring of Immunosuppressants

This protocol outlines the steps for the quantification of cyclosporine A, tacrolimus, sirolimus, everolimus, and mycophenolic acid in blood and plasma.[1][5]

Sample Preparation:

-

To 50 µL of EDTA whole blood (for cyclosporine A, tacrolimus, sirolimus, and everolimus) or 50 µL of EDTA plasma (for mycophenolic acid), add a deuterated internal standard mix.

-

Add a precipitating agent containing zinc sulfate to precipitate plasma proteins.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the clear supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18-phenyl-hexyl column.

-

Mobile Phase A: Aqueous buffer with 10% methanol.

-

Mobile Phase B: 97% methanolic solvent.

-

Technique: Online solid-phase extraction (SPE) is used for sample cleanup prior to analytical chromatography. The sample is loaded onto an SPE column, washed, and then eluted onto the analytical column.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte and its deuterated internal standard (refer to a specific method for exact transitions).

-

Quantification of Testosterone in Serum

This protocol details a method for the analysis of testosterone in serum using a deuterated internal standard.[8][9][10]

Sample Preparation:

-

Pipette 100 µL of serum sample into a microcentrifuge tube.

-

Add 25 µL of the deuterated testosterone internal standard solution (e.g., testosterone-d3).

-

Add 250 µL of acetonitrile to precipitate proteins.

-

Vortex the sample thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected, or further purified using liquid-liquid extraction (e.g., with a mixture of petroleum ether and tert-butyl methyl ether) or online SPE.[9]

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., methanol).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: MRM mode, monitoring specific transitions for testosterone and its deuterated internal standard. For example:

-

Testosterone: 289.2 -> 97.1 m/z

-

Testosterone-d3: 292.2 -> 100.1 m/z

-

-

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for understanding complex analytical processes and the underlying principles. The following sections provide visualizations created using the DOT language.

General Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: A step-by-step workflow for quantitative analysis.

The Role of Deuterated Standards in Correcting for Matrix Effects

Caption: How deuterated standards mitigate matrix effects.

Experimental Workflow for SILAC-Based Quantitative Proteomics

Caption: A SILAC experimental workflow diagram.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust method for correcting a wide range of potential errors, most notably matrix effects. As demonstrated by the presented data, the use of these standards leads to significant improvements in assay precision and accuracy. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of deuterated standards are crucial for generating high-quality, reliable, and defensible quantitative data.

References

- 1. researchgate.net [researchgate.net]

- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to rac-Jasmonic Acid-d6 versus Non-Deuterated Jasmonic Acid for Researchers and Drug Development Professionals

Introduction

Jasmonic acid (JA) is a vital lipid-derived plant hormone that plays a critical role in regulating a wide array of physiological processes, including plant growth, development, and defense responses to both biotic and abiotic stresses.[1][2][3][4] As a member of the jasmonate class of hormones, it is biosynthesized from linolenic acid via the octadecanoid pathway.[1] Its derivatives, such as methyl jasmonate (MeJA) and the amino acid conjugate jasmonoyl-isoleucine (JA-Ile), are key signaling molecules in plants.[2][5][6]

In the realm of analytical chemistry and metabolic research, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of target analytes. rac-Jasmonic Acid-d6 is the deuterated analog of jasmonic acid, where six hydrogen atoms have been replaced by deuterium atoms.[7][8][9] This technical guide provides an in-depth comparison of non-deuterated jasmonic acid and its deuterated counterpart, focusing on their distinct properties, applications, and the experimental protocols relevant to their use. The primary purpose is to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize these compounds in their studies.

Comparative Physicochemical Properties

The fundamental difference between jasmonic acid and this compound lies in their isotopic composition, which results in a difference in molecular weight. This mass difference is the cornerstone of the deuterated compound's utility as an internal standard in mass spectrometry, as it allows for its differentiation from the endogenous, non-deuterated analyte while maintaining nearly identical chemical and physical behavior during sample preparation and chromatographic separation.

| Property | Non-deuterated Jasmonic Acid | This compound |

| Molecular Formula | C₁₂H₁₈O₃[1][10] | C₁₂H₁₂D₆O₃[7] |

| Molar Mass | 210.27 g/mol [1][10] | 216.31 g/mol [7] |

| CAS Number | 6894-38-8[1][10] | 139435-19-1[7] |

| Appearance | Colorless Liquid[10] | Liquid or Solid[8][11] |

| Primary Function | Biologically active plant hormone; experimental treatment | Internal standard for quantitative analysis |

Core Applications in Research

The applications of non-deuterated and deuterated jasmonic acid are distinct and complementary. The former is used to probe biological systems, while the latter is a critical tool for accurately measuring the former.

| Compound | Core Applications |

| Non-deuterated Jasmonic Acid | Biological Research: Inducing and studying plant defense mechanisms against pathogens and herbivores.[12][13] Stress Physiology: Investigating plant responses to abiotic stresses like drought, salinity, and temperature extremes.[14][15][16] Developmental Biology: Examining its role in processes such as root growth, senescence, and fruit ripening.[15][17] Horticulture: Used to improve crop resilience and manage growth.[13] Drug Development: Exploring its potential anti-inflammatory and anti-cancer properties due to structural similarities with prostaglandins.[12] |

| This compound | Quantitative Analysis: Serves as an internal standard in mass spectrometry-based methods (e.g., LC-MS, GC-MS) to accurately quantify endogenous levels of jasmonic acid in complex biological matrices.[18] Metabolic Flux Analysis: Used in tracer studies to follow the metabolic fate of jasmonic acid within a biological system.[19] Method Validation: Employed during the development and validation of analytical methods to ensure accuracy, precision, and reliability.[7] |

The Role of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement effects, known as "matrix effects."[20] Stable isotope-labeled standards like this compound are considered the gold standard because they are chemically identical to the analyte and thus behave in the same way during sample extraction, derivatization, and chromatography.[20][21] However, their increased mass allows them to be distinguished and measured separately by the mass spectrometer, enabling the calculation of a precise ratio of analyte to standard. This ratio corrects for sample loss during preparation and instrumental variability, leading to highly accurate quantification.[21][22]

Experimental Protocols & Workflows

Protocol: Quantification of Endogenous Jasmonic Acid in Plant Tissue using LC-MS

This protocol outlines a standard procedure for measuring jasmonic acid levels in a plant sample, such as leaves, using this compound as an internal standard.

Objective: To accurately determine the concentration of endogenous jasmonic acid in plant tissue.

Materials:

-

Plant tissue (e.g., Arabidopsis, Tomato leaves)

-

This compound solution of known concentration

-

Extraction Solvent (e.g., 80% Methanol)

-

Liquid Nitrogen

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS System

Methodology:

-

Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.

-

Internal Standard Spiking: To a pre-weighed aliquot of the powdered tissue, add a precise and known amount of the this compound internal standard.

-

Extraction: Add the cold extraction solvent to the sample, vortex thoroughly, and incubate (e.g., overnight at 4°C) to allow for complete extraction of jasmonates.

-

Centrifugation: Centrifuge the sample to pellet cell debris. Collect the supernatant containing the extracted compounds.

-

Sample Cleanup (Optional): For complex matrices, pass the supernatant through an SPE cartridge to remove interfering substances and concentrate the analytes.

-

LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system. The system will separate the compounds chromatographically before detecting and quantifying the specific mass-to-charge ratios for both non-deuterated jasmonic acid and this compound.

-

Data Analysis:

-

Integrate the peak areas for both the analyte (endogenous JA) and the internal standard (JA-d6).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of JA in the original sample by comparing this ratio to a standard calibration curve, prepared with known concentrations of non-deuterated JA and a constant concentration of the internal standard.

-

Representative Quantitative Data

The use of an internal standard is critical for generating reliable quantitative data. The table below illustrates a typical dataset obtained from an LC-MS experiment designed to measure jasmonic acid in response to a stimulus (e.g., wounding).

| Sample ID | Treatment | Analyte Peak Area (JA) | IS Peak Area (JA-d6) | Peak Area Ratio (JA/JA-d6) | Calculated Concentration (ng/g FW) |

| 1 | Control | 150,234 | 1,105,678 | 0.136 | 13.6 |

| 2 | Control | 145,880 | 1,098,234 | 0.133 | 13.3 |

| 3 | Wounded | 1,890,550 | 1,110,345 | 1.703 | 170.3 |

| 4 | Wounded | 1,950,112 | 1,099,880 | 1.773 | 177.3 |

| Note: This table presents illustrative data to demonstrate the principle of quantification using an internal standard. Actual values will vary based on experimental conditions. |

Jasmonic Acid Biosynthesis and Signaling Pathways

Understanding the biological context of jasmonic acid is crucial for designing experiments. Both the biosynthesis and signaling pathways have been extensively studied.

Jasmonic Acid Biosynthesis Pathway

JA is synthesized through the octadecanoid pathway, a multi-step process that occurs across different cellular compartments.[3] It begins in the chloroplast with the release of α-linolenic acid from membrane lipids. A series of enzymatic reactions converts it to 12-oxo-phytodienoic acid (OPDA), which is then transported to the peroxisome.[3][23] In the peroxisome, OPDA is reduced and undergoes three cycles of β-oxidation to yield jasmonic acid.[3]

Core Jasmonic Acid Signaling Pathway

The perception and transduction of the jasmonate signal are central to its function. The bioactive form is not JA itself, but its isoleucine conjugate, JA-Ile.[2][3] The core signaling module involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1), and a family of repressor proteins called JASMONATE ZIM-DOMAIN (JAZ) proteins.[5][24]

In the absence of a stimulus (low JA-Ile levels), JAZ proteins bind to and inhibit transcription factors (e.g., MYC2), preventing the expression of JA-responsive genes.[24] Upon stress, JA-Ile levels rise and it acts as a molecular "glue," promoting the interaction between COI1 and the JAZ repressors.[5] This targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors frees the transcription factors to activate target gene expression, leading to a physiological response.[2][5]

References

- 1. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - CAS - 139435-19-1 | Axios Research [axios-research.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. This compound | TRC-J210512-100MG | LGC Standards [lgcstandards.com]

- 10. Jasmonic Acid | C12H18O3 | CID 5281166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hpc-standards.com [hpc-standards.com]

- 12. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Differential Effect of Jasmonic Acid and Abscisic Acid on Cell Cycle Progression in Tobacco BY-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Metabolism of deuterium-labeled jasmonic acid and OPC 8:0 in the potato plant (Solanum tuberosum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Properties and Stability of rac-Jasmonic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and stability of rac-Jasmonic Acid-d6, a deuterated analog of the plant hormone jasmonic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Chemical and Physical Properties

This compound is a synthetic, isotopically labeled form of jasmonic acid. The deuterium labeling provides a distinct mass signature, making it an invaluable internal standard for quantitative analysis of its non-labeled counterpart in various biological matrices.

A summary of its key chemical and physical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂D₆O₃ | [1][2][3] |

| Molecular Weight | 216.31 g/mol | [1][2] |

| CAS Number | 139435-19-1, 221682-79-7 | [1][2][3][] |

| Physical State | Solid or Colorless liquid (in methanol solution) | |

| Storage Temperature | 4°C | |

| Incompatible Materials | Oxidizing agents, Reducing agents, Water |

Note on CAS Numbers: Two distinct CAS numbers have been identified for this compound. It is recommended to verify the specific CAS number with the supplier.

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and stability of this compound.

Recommended Storage: For long-term storage, this compound should be kept at 4°C. It is generally stable under these recommended conditions.

Incompatibilities: To prevent degradation, avoid contact with strong oxidizing agents, reducing agents, and water.

The logical workflow for ensuring the stability of this compound is outlined in the diagram below.

Potential Degradation Pathways

The chemical structure of jasmonic acid, a cyclopentanone derivative, is susceptible to several degradation pathways, particularly under stress conditions. The primary degradation pathways for jasmonic acid and, by extension, its deuterated analog, include:

-

Hydrolysis: The carboxylic acid group can undergo esterification in the presence of alcohols and an acid catalyst, or the ester can be hydrolyzed back to the carboxylic acid.

-

Oxidation: The pentenyl side chain and the cyclopentanone ring are susceptible to oxidation, which can lead to the formation of hydroxylated or carboxylated derivatives.[5] Natural catabolic pathways in plants involve hydroxylation.[5]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

-

Thermal Degradation: Elevated temperatures can cause decomposition of the molecule. Studies on cyclopentanone have shown that high temperatures can lead to the formation of 2-cyclopenten-1-one, hydrogen, but-1-ene, ethylene, and carbon monoxide.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, it is crucial to assess the stability of this compound, especially when used as an internal standard. A forced degradation study is a common approach to identify potential degradation products and establish a stability-indicating analytical method.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of jasmonic acid and its derivatives.

Instrumentation:

-

HPLC system with a C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to achieve separation of the parent compound from its potential degradation products.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (specific m/z values to be determined based on the instrument)

-

Potential Degradation Products: Predicted m/z values for hydroxylated, carboxylated, and other modified forms.

-

Forced Degradation Protocol

The following protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Keep at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at 80°C for 48 hours.

-

Dissolve the sample in the initial solvent before analysis.

-

-

Photodegradation:

-

Expose a solution of this compound (in a photostable container) to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours).

-

A control sample should be kept in the dark at the same temperature.

-

3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating LC-MS/MS method.

4. Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Identify any new peaks, which represent potential degradation products.

-

Calculate the percentage of degradation of this compound.

-

Characterize the structure of the major degradation products using MS/MS fragmentation patterns.

The experimental workflow for a forced degradation study is illustrated in the diagram below.

Biological Context: Jasmonic Acid Signaling Pathway

While this guide focuses on the chemical properties and stability of this compound, it is important to understand the biological context of its non-deuterated counterpart. Jasmonic acid is a key signaling molecule in plants, involved in responses to both biotic and abiotic stresses.[6] The core of the jasmonic acid signaling pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which leads to the activation of transcription factors and the expression of jasmonate-responsive genes.[6]

A simplified diagram of the jasmonic acid signaling pathway is provided below.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, stability, and analysis of this compound. By understanding its characteristics and potential for degradation, researchers can ensure the accuracy and reliability of their studies. The provided experimental protocols offer a starting point for developing robust stability-indicating methods, which are essential for the use of this compound as an internal standard in quantitative analyses.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Oxylipins in Plant Stress Responses

Introduction

Oxylipins are a diverse class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids (PUFAs).[1][2][3] In plants, these compounds, collectively known as phyto-oxylipins, are crucial mediators of responses to a wide array of developmental cues and environmental stresses, including pathogen attacks, insect herbivory, wounding, and various abiotic challenges like drought and extreme temperatures.[1][2][4][5][6][7] The most well-characterized family of oxylipins is the jasmonates, with jasmonic acid (JA) being a key hormone in plant defense.[4][5][8] However, the oxylipin family is vast, with numerous other branches of the biosynthetic pathway giving rise to a suite of bioactive compounds with distinct and sometimes overlapping functions.[1][2][9][10] This technical guide provides a comprehensive overview of the role of oxylipins in plant stress responses, with a focus on their biosynthesis, signaling pathways, and the methodologies used for their study.

Oxylipin Biosynthesis

The biosynthesis of oxylipins is initiated by the release of PUFAs, primarily linolenic acid (18:3) and linoleic acid (18:2), from membrane lipids by the action of lipases.[11] This is followed by the introduction of molecular oxygen into the fatty acid backbone by lipoxygenases (LOXs) or α-dioxygenases (α-DOX), forming fatty acid hydroperoxides (HPOTs).[4][10][11] These hydroperoxides are then further metabolized by a variety of enzymes, leading to a diverse array of oxylipins.[10]

The oxylipin biosynthetic pathway is comprised of several branches, each named after the first enzyme that acts on the fatty acid hydroperoxide intermediate.[1][2] These branches include:

-

The Allene Oxide Synthase (AOS) Pathway: This is the best-characterized branch and leads to the production of jasmonic acid and its derivatives.[9][10]

-

The Hydroperoxide Lyase (HPL) Pathway: This pathway generates volatile aldehydes and alcohols, often referred to as "green leaf volatiles," which play roles in direct defense and inter-plant communication.[9]

-

The Divinyl Ether Synthase (DES) Pathway: This branch produces divinyl ethers, which have been implicated in resistance to pathogens.[9]

-

The Peroxygenase (POX) Pathway: This pathway is involved in the formation of antimicrobial compounds.[9]

-

The Epoxy Alcohol Synthase (EAS) Pathway: This branch produces epoxy alcohols, whose functions are still being elucidated.

In addition to enzymatic pathways, oxylipins can also be formed non-enzymatically through the action of reactive oxygen species (ROS), giving rise to compounds known as phytoprostanes.[1][2][12]

Key Enzymes in Oxylipin Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

| Lipase | - | Releases fatty acids from membrane lipids. | [11] |

| Lipoxygenase | LOX | Catalyzes the initial oxygenation of polyunsaturated fatty acids. | [4][11] |

| α-Dioxygenase | α-DOX | Also catalyzes the initial oxygenation of fatty acids. | [11] |

| Allene Oxide Synthase | AOS | A key enzyme in the jasmonic acid biosynthesis pathway. | [9][13] |

| Allene Oxide Cyclase | AOC | Catalyzes the cyclization of the allene oxide intermediate in JA biosynthesis. | [13] |

| 12-oxophytodienoate Reductase | OPR | Reduces the cyclopentenone ring in the JA pathway. | [13] |

| Hydroperoxide Lyase | HPL | Cleaves fatty acid hydroperoxides to produce volatile aldehydes. | [9] |

| Divinyl Ether Synthase | DES | Converts hydroperoxides to divinyl ethers. | [9] |

| Peroxygenase | POX | Involved in the formation of antimicrobial compounds. | [9] |

Role of Oxylipins in Biotic Stress Responses

Oxylipins are central to plant defense against a wide range of biotic stressors, including necrotrophic and biotrophic pathogens, as well as herbivorous insects.[4][14]

Defense Against Pathogens

Upon pathogen attack, plants rapidly increase the production of oxylipins, particularly jasmonates.[4][15] These signaling molecules activate a broad spectrum of defense responses, including:

-

Induction of Defense Gene Expression: Jasmonates trigger the expression of a large number of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and enzymes involved in the synthesis of antimicrobial secondary metabolites like phytoalexins.[5][16]

-

Direct Antimicrobial Activity: Some oxylipins possess direct antimicrobial properties, inhibiting the growth of invading pathogens.[4][17]

-

Regulation of Cell Death: Oxylipins can modulate programmed cell death, a key defense mechanism to limit the spread of biotrophic pathogens.[14][17]

Defense Against Herbivores

Plants also employ oxylipin-mediated defenses against insect herbivores. Mechanical wounding caused by insect feeding triggers a rapid accumulation of jasmonates, leading to:

-

Production of Anti-herbivore Compounds: Jasmonates induce the synthesis of a variety of defensive compounds, including proteinase inhibitors, which interfere with insect digestion, and toxic or repellent secondary metabolites.

-

Attraction of Natural Enemies: Volatile oxylipins released from wounded plants can act as signals to attract natural enemies of the herbivores, such as parasitic wasps and predatory mites.

The signaling pathway for jasmonate-mediated defense responses involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as a receptor for the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile).[12][18] Binding of JA-Ile to COI1 leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby de-repressing transcription factors like MYC2 that activate the expression of jasmonate-responsive genes.[12][18][19]

Role of Oxylipins in Abiotic Stress Responses

While the role of oxylipins in biotic stress is well-established, their involvement in abiotic stress responses is an area of growing research.[1][2][6][7] Oxylipins have been shown to play a role in plant adaptation to a variety of abiotic stresses, including:

-

Wounding: Mechanical damage, whether from herbivores or other physical forces, is a potent inducer of oxylipin biosynthesis.[1][2][5]

-

Drought and Osmotic Stress: Oxylipin signaling is implicated in the response to water deficit.[1][2]

-

Extreme Temperatures: Both heat and cold stress can trigger changes in oxylipin profiles.[1][2]

-

High Light: Exposure to excessive light can lead to oxidative stress and the production of oxylipins.[1][2]

-

Ozone and Heavy Metals: These environmental pollutants can also induce oxylipin synthesis as part of the plant's stress response.[1][2]

The mechanisms by which oxylipins contribute to abiotic stress tolerance are still being elucidated but are thought to involve their interaction with other stress signaling pathways, such as those mediated by abscisic acid (ABA) and reactive oxygen species (ROS).[20][21]

Quantitative Data on Oxylipin Responses to Stress

The following tables summarize quantitative data from various studies on the changes in oxylipin levels and related gene expression in response to different stress conditions.

Table 1: Changes in Oxylipin Levels in Response to Biotic Stress

| Plant Species | Stressor | Oxylipin Measured | Fold Change | Reference |

| Arabidopsis thaliana | Pseudomonas syringae infection | cis-OPDA | 22.2-fold increase | [22] |

| Arabidopsis thaliana | Wounding | Jasmonic Acid | Rapid, significant increase | [5] |

| Zea mays | Herbivory | Jasmonic Acid | Significant increase | [16] |

Table 2: Changes in Gene Expression in Response to Oxylipin Treatment or Stress

| Plant Species | Treatment/Stress | Gene | Fold Change | Reference |

| Arabidopsis thaliana | Jasmonic Acid | Various defense genes | Upregulated | [5] |

| Arabidopsis thaliana | 12-oxo-phytodienoic acid (OPDA) | COI1-independent genes | Upregulated | [12] |

| Arabidopsis thaliana | Phytoprostanes | Stress response genes | Upregulated | [12] |

Experimental Protocols

Protocol 1: Extraction and Quantification of Oxylipins by HPLC-MS/MS

This protocol describes a general method for the extraction and quantification of oxylipins from plant tissues, adapted from methodologies described in the literature.[23][24][25][26][27][28]

1. Sample Preparation: a. Flash-freeze plant tissue (50-100 mg) in liquid nitrogen immediately after harvesting to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction: a. To the powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol) containing antioxidants (e.g., butylated hydroxytoluene, BHT) and a mixture of deuterated internal standards for quantification.[24][26] b. Vortex the mixture thoroughly and incubate at 4°C for 30 minutes with shaking. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples): [24][25] a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities. d. Elute the oxylipins with a higher concentration of organic solvent (e.g., 80% methanol or ethyl acetate). e. Dry the eluate under a stream of nitrogen gas.

4. HPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol). b. Inject an aliquot of the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS). c. Separate the oxylipins using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). d. Detect and quantify the oxylipins using electrospray ionization (ESI) in negative ion mode and multiple reaction monitoring (MRM) based on the specific precursor-product ion transitions for each analyte and its corresponding internal standard.

5. Data Analysis: a. Create calibration curves for each oxylipin using authentic standards. b. Quantify the endogenous oxylipin levels in the samples by comparing their peak areas to those of the internal standards and the calibration curves.

Protocol 2: Analysis of Plant Defense Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to measure the expression of defense-related genes in response to stress or oxylipin treatment.

1. RNA Extraction: a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based method). c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative Real-Time PCR (qRT-PCR): a. Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target defense genes and a reference gene (for normalization), and a SYBR Green or probe-based qPCR master mix. b. Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Include a melt curve analysis at the end of the run (for SYBR Green-based assays) to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in each sample. b. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Overview of the major branches of the oxylipin biosynthesis pathway in plants.

Caption: Simplified model of the jasmonate (JA) signaling pathway in plant defense.

Caption: General experimental workflow for the analysis of oxylipins from plant tissues.

Conclusion

Oxylipins represent a complex and crucial component of the plant's molecular arsenal for responding to a dynamic and often challenging environment. Their diverse structures and bioactivities allow for nuanced and tailored responses to specific stresses. While jasmonates have been the primary focus of research, it is increasingly clear that other oxylipins play vital roles in plant defense and stress adaptation.[12][29] A deeper understanding of the intricate network of oxylipin signaling pathways holds significant promise for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical and agricultural applications. Continued research, aided by advanced analytical techniques, will undoubtedly uncover further layers of complexity and functionality within this fascinating class of signaling molecules.

References

- 1. Oxylipins and plant abiotic stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. The Oxylipin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Frontiers | Editorial: Oxylipins: The Front Line of Plant Interactions [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. aocs.org [aocs.org]

- 12. Oxylipin Signaling in Plant Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Fight Hard or Die Trying: Current Status of Lipid Signaling during Plant–Pathogen Interaction [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the Antimicrobial Activities of Plant Oxylipins Supports Their Involvement in Defense against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Oxylipins and Reactive Carbonyls as Regulators of the Plant Redox and Reactive Oxygen Species Network under Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Methods for the analysis of oxylipins in plants | CoLab [colab.ws]

- 24. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative Analysis of Oxylipins [lebchem.uni-wuppertal.de]

- 26. heribert-hirt.org [heribert-hirt.org]

- 27. Oxylipin analysis methods. | Semantic Scholar [semanticscholar.org]

- 28. taylorfrancis.com [taylorfrancis.com]

- 29. Impact of phyto-oxylipins in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Jasmonic Acid Levels in Different Plant Species: A Technical Guide

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses. Understanding the endogenous levels of these signaling molecules across different plant species is fundamental for research in plant physiology, pathology, and the development of novel strategies for crop improvement and plant-derived therapeutics. This technical guide provides a comprehensive overview of endogenous jasmonic acid concentrations in various plant species, detailed experimental protocols for its quantification, and a visual representation of the core jasmonic acid signaling pathway. The quantitative data is summarized in a structured table for comparative analysis, and key experimental workflows are presented in a clear, diagrammatic format.

Endogenous Jasmonic Acid Levels

The concentration of jasmonic acid within plant tissues is highly dynamic and varies significantly depending on the plant species, tissue type, developmental stage, and prevailing environmental conditions. Basal levels of JA are generally low in unstressed plants but can increase dramatically in response to stimuli such as wounding, herbivory, pathogen attack, drought, and salinity.[1] The following table summarizes endogenous JA levels reported in several model and crop plant species under both control and stressed conditions.

| Plant Species | Tissue | Developmental Stage | Condition | Endogenous Jasmonic Acid Level | Reference(s) |

| Arabidopsis thaliana | Leaves | Fully expanded, non-senescing | Control | ~35 ng/g FW | [2][3] |

| Arabidopsis thaliana | Leaves | Early senescing (up to 25% yellowing) | Senescence | ~175 ng/g FW | [2][3] |

| Arabidopsis thaliana | Leaves | Mature | Control (Isomers: (3R,7S) and (3R,7R)) | 25.17 ng/g FW and 33.57 ng/g FW | [4] |

| Arabidopsis thaliana | Leaves | Mature | 100 µM Cu²⁺ treatment (7h) | ~200 ng/g FW | [4] |

| Oryza sativa (Rice, cv. N-22, tolerant) | Leaves | Anthesis | Control | ~2.8 ng/g FW | [5] |

| Oryza sativa (Rice, cv. N-22, tolerant) | Leaves | Anthesis | Drought Stress | ~4.4 ng/g FW | [5] |

| Oryza sativa (Rice, cv. Swarna, sensitive) | Leaves | Anthesis | Control | ~2.6 ng/g FW | [5] |

| Oryza sativa (Rice, cv. Swarna, sensitive) | Leaves | Anthesis | Drought Stress | ~3.7 ng/g FW | [5] |

| Oryza sativa (Rice) | Leaves | Seedling | Control | ~10 ng/g FW | [6][7][8][9] |

| Oryza sativa (Rice) | Leaves | Seedling | Severe Drought Stress | ~15 ng/g FW | [6][7][8][9] |

| Oryza sativa (Rice) | Leaves | Seedling | Cold Stress (4°C, 2 days) | ~20 ng/g FW | [6][7][8][9] |

| Oryza sativa (Rice) | Leaves | Seedling | Heat Stress (42°C, 12h) | ~8.5 ng/g FW | [6][7][8][9] |

| Solanum lycopersicum (Tomato, cv. Ailsa Craig) | Fruit | Mature Green | Control | ~20 ng/g FW | [10][11][12] |

| Solanum lycopersicum (Tomato, 35S::prosys) | Fruit | Mature Green | Constitutively high JA | ~45 ng/g FW | [10][11][12] |

| Nicotiana tabacum (Tobacco) | Leaves | - | Control | ~10 pmol/g FW | [13] |

| Nicotiana tabacum (Tobacco) | Leaves | - | Insect Herbivory (local) | ~50 pmol/g FW | [13] |

| Nicotiana tabacum (Tobacco) | Leaves | - | JAME Treatment (local) | ~200 pmol/g FW | [13] |

FW: Fresh Weight

Experimental Protocols for Jasmonic Acid Quantification

Accurate quantification of endogenous jasmonic acid is critical for understanding its physiological roles. The low abundance of JA in plant tissues necessitates sensitive and specific analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for JA Extraction and Quantification

The following diagram illustrates a generalized workflow for the extraction, purification, and quantification of jasmonic acid from plant tissues.

Caption: A generalized workflow for jasmonic acid quantification.

Detailed Methodology: LC-MS/MS Quantification

This protocol is a synthesis of established methods for the quantification of jasmonic acid using liquid chromatography-tandem mass spectrometry.[14][15][16][17][18]

1. Sample Preparation and Extraction: a. Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer. c. To the homogenized powder, add 1 mL of a cold extraction solvent (e.g., 80% acetonitrile or 80% methanol containing 1% acetic acid). d. Add an internal standard (e.g., deuterated JA, D2-JA) to each sample to correct for sample loss during extraction and analysis. e. Vortex the mixture vigorously and incubate at 4°C for at least 1 hour with gentle shaking. f. Centrifuge at >15,000 x g for 15 minutes at 4°C. g. Carefully collect the supernatant and transfer to a new tube.

2. Solid-Phase Extraction (SPE) Purification: a. Use a C18 SPE cartridge. Activate the cartridge by washing with 1 mL of 100% methanol, followed by 1 mL of ultrapure water.[15] b. Load the supernatant from step 1g onto the activated SPE cartridge. c. Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities. d. Elute the jasmonates with 1 mL of 80% acetonitrile containing 1% acetic acid.[16][17] e. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 1% acetic acid). b. Centrifuge the reconstituted sample to pellet any insoluble material and transfer the supernatant to an HPLC vial. c. Inject the sample into an LC-MS/MS system. d. Liquid Chromatography (LC) Conditions (Example):

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A suitable gradient to separate JA from other metabolites (e.g., a linear gradient from 5% to 95% B over 10-15 minutes).

- Flow Rate: 0.2-0.4 mL/min. e. Tandem Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous JA (e.g., m/z 209 -> 59) and the internal standard (e.g., D2-JA, m/z 211 -> 59).

4. Quantification: a. Generate a standard curve using known concentrations of a pure JA standard. b. Calculate the ratio of the peak area of endogenous JA to the peak area of the internal standard for each sample. c. Determine the concentration of JA in the samples by comparing this ratio to the standard curve.

Detailed Methodology: GC-MS Quantification

This protocol is a synthesis of established methods for the quantification of jasmonic acid using gas chromatography-mass spectrometry, which requires derivatization to increase the volatility of JA.[19][20][21][22]

1. Sample Preparation, Extraction, and Purification: a. Follow steps 1a through 2e as described in the LC-MS/MS protocol.

2. Derivatization: a. To the dried extract, add a derivatizing agent to convert the carboxylic acid group of JA into a more volatile ester. A common method is methylation. b. For methylation, add an ethereal solution of diazomethane or a solution of HCl in methanol and incubate until the reaction is complete.[19][20] c. After the reaction, evaporate the solvent and derivatizing agent under a gentle stream of nitrogen. d. Reconstitute the derivatized sample in a non-polar solvent suitable for GC injection, such as hexane or ethyl acetate.

3. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Gas Chromatography (GC) Conditions (Example):

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium at a constant flow rate.

- Temperature Program: An initial temperature of ~80°C, followed by a ramp to ~250-300°C to elute the derivatized JA. c. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

- Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized JA (e.g., for methyl jasmonate, m/z 224, 151).

4. Quantification: a. Follow the same principles as for LC-MS/MS, using a derivatized JA standard to create the standard curve and an appropriate internal standard added at the beginning of the extraction process.

Jasmonic Acid Signaling Pathway

The perception of jasmonic acid and the subsequent signal transduction cascade are crucial for the activation of JA-responsive genes. The core of this pathway involves the interaction of the F-box protein CORONATINE INSENSITIVE1 (COI1), Jasmonate ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2.

Caption: The core jasmonic acid (JA) signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Evidence Supporting a Role of Jasmonic Acid in Arabidopsis Leaf Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. researchgate.net [researchgate.net]

- 5. phytojournal.com [phytojournal.com]

- 6. Frontiers | Endogenous auxin and jasmonic acid levels are differentially modulated by abiotic stresses in rice [frontiersin.org]

- 7. Endogenous auxin and jasmonic acid levels are differentially modulated by abiotic stresses in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Endogenous auxin and jasmonic acid levels are differentially modulated by abiotic stresses in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. Ethylene independent induction of lycopene biosynthesis in tomato fruits by jasmonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantification of plant hormones by standard addition method [protocols.io]

- 15. Quantification of plant hormones by standard addition method [protocols.io]

- 16. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds [bio-protocol.org]

- 17. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resource.aminer.org [resource.aminer.org]

Methodological & Application

Quantitative Analysis of Phytohormones Using LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytohormones are signaling molecules that, at extremely low concentrations, regulate all aspects of plant growth and development, from embryogenesis to stress responses.[1] Their precise quantification is crucial for understanding plant physiology and for agricultural and pharmaceutical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted analytical technique for the sensitive and specific quantification of phytohormones.[2][3][4] This application note provides a detailed protocol for the quantitative analysis of several major classes of phytohormones from plant tissues using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for phytohormone analysis involves several key stages, from sample collection to data analysis.

Caption: A generalized workflow for the quantitative analysis of phytohormones using LC-MS/MS.

Experimental Protocols

Sample Preparation and Extraction

Accurate quantification begins with proper sample handling and efficient extraction. It is critical to minimize analyte degradation during this process.[5][6]

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Microcentrifuge tubes (2 mL)

-

Extraction solution: Isopropanol:H₂O:HCl (2:1:0.002, v/v/v)[7] or Methanol:Isopropanol:Acetic acid (20:79:1, v/v/v)[8]

-

Internal standards solution (deuterated standards of the target phytohormones)

-

Dichloromethane

-

Methanol

-

Centrifuge capable of 15,000 rpm and 4°C

Protocol:

-

Harvest approximately 50-100 mg of fresh plant tissue.[7][9]

-

Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.[8]

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.[7][8]

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of cold extraction solution containing the internal standards.[7][9]

-

Vortex the mixture vigorously for 20 minutes at 4°C.[7]

-

Add 1 mL of dichloromethane to the tube and vortex for 1 minute.

-

Centrifuge at 15,000 rpm for 10 minutes at 4°C to separate the phases.[7]

-

Carefully collect the lower organic phase (dichloromethane fraction) and transfer it to a new tube.

Solid-Phase Extraction (SPE) for Sample Cleanup

Due to the complexity of plant matrices, a cleanup step is necessary to remove interfering compounds like lipids and pigments.[5] Reversed-phase SPE is commonly used for this purpose.[10]

Materials:

-

C18 SPE cartridges

-

SPE vacuum manifold

-

Methanol

-

Nitrogen gas evaporator

Protocol:

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of the initial extraction solvent (without acid) through it.

-

Load the organic phase extract from the previous step onto the conditioned C18 cartridge.

-

Wash the cartridge with a gentle stream of methanol to elute the phytohormones.

-

Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of methanol.[9]

-

Centrifuge the reconstituted sample at 16,000 x g for 10 minutes at 4°C to pellet any remaining particulates.[9]

-

Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

The separation and detection of phytohormones are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

-

LC System: A UHPLC or HPLC system capable of binary gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[8]

-

Flow Rate: 0.3 mL/min.[8]

-

Column Temperature: 30°C.[8]

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest. For example: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.[8]

MS/MS Conditions:

-

Ionization Mode: ESI, operated in both positive and negative modes, as different phytohormones ionize preferentially in different modes.[8]

-